N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves the reaction of furan-3-ylmethylamine with 2-(thiophen-2-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with various molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)acetamide
- N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-11(15)14(9-12-5-7-16-10-12)6-4-13-3-2-8-17-13/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYMDILRSFWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CS1)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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